3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with an ethylthio group and a pyridinyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The ethylthio group can be introduced via nucleophilic substitution reactions using ethylthiol as a reagent. The final step often involves the coupling of the oxadiazole intermediate with the benzamide moiety under appropriate conditions, such as using coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry approaches to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridinyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(methylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a methylthio group instead of an ethylthio group.
3-(ethylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.
Uniqueness
The uniqueness of 3-(ethylthio)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylthio group and the pyridin-3-yl-oxadiazole moiety can confer unique properties compared to similar compounds, such as different binding affinities or reactivity profiles .
Properties
IUPAC Name |
3-ethylsulfanyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-2-23-13-7-3-5-11(9-13)14(21)18-16-20-19-15(22-16)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVSDVAATVOOSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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